molecular formula C11H3F5N2O B13080125 4-(Perfluorophenyl)pyrimidine-5-carbaldehyde

4-(Perfluorophenyl)pyrimidine-5-carbaldehyde

Katalognummer: B13080125
Molekulargewicht: 274.15 g/mol
InChI-Schlüssel: XOBLSJSIZISMPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Perfluorophenyl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a perfluorophenyl group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with perfluorophenyl reagents. One common method includes the use of cyanomethyltriphenylphosphonium chloride in ethanol with triethylamine as a base . This reaction yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further modified to introduce the perfluorophenyl group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Perfluorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-(Perfluorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 4-(Perfluorophenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-(Perfluorophenyl)pyrimidine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Eigenschaften

Molekularformel

C11H3F5N2O

Molekulargewicht

274.15 g/mol

IUPAC-Name

4-(2,3,4,5,6-pentafluorophenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H3F5N2O/c12-6-5(7(13)9(15)10(16)8(6)14)11-4(2-19)1-17-3-18-11/h1-3H

InChI-Schlüssel

XOBLSJSIZISMPP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC=N1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.